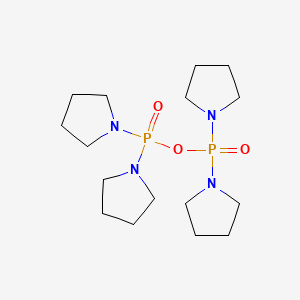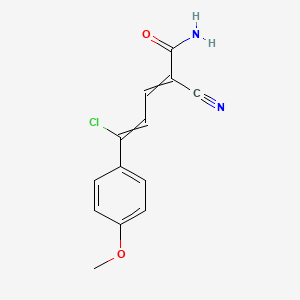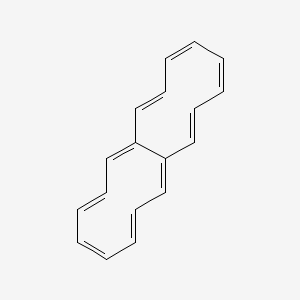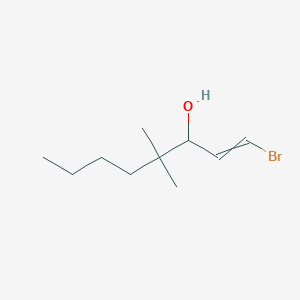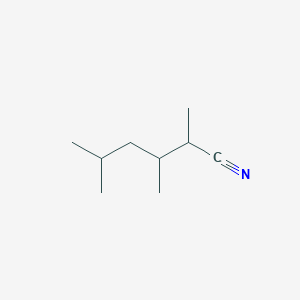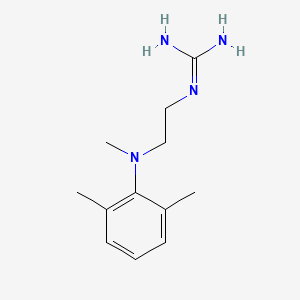
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- is a compound with the molecular formula C12H20N4. It is a derivative of guanidine, a strong organic base that plays a crucial role in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, metal-catalyzed guanidylation, and the use of cyanamides . For guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-, specific synthetic routes may involve the reaction of N-methyl-2,6-xylidine with a guanidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using efficient catalysts and optimized conditions to ensure high yields and purity. Methods such as catalytic guanylation reactions and transition-metal-catalyzed synthesis are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted guanidine derivatives .
Applications De Recherche Scientifique
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for its potential therapeutic effects in treating muscle weakness and fatigue associated with certain medical conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other guanidine derivatives such as:
Guanidine: The parent compound with the formula HNC(NH2)2.
Biguanide: A compound with two guanidine units connected by a carbon backbone.
Thiourea derivatives: Compounds used as guanidylating agents in the synthesis of guanidine derivatives.
Uniqueness
Its ability to act as both a nucleophile and an electrophile, along with its stability and reactivity, makes it a valuable compound in various scientific and industrial fields .
Propriétés
Numéro CAS |
46488-79-3 |
|---|---|
Formule moléculaire |
C12H20N4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[2-(N,2,6-trimethylanilino)ethyl]guanidine |
InChI |
InChI=1S/C12H20N4/c1-9-5-4-6-10(2)11(9)16(3)8-7-15-12(13)14/h4-6H,7-8H2,1-3H3,(H4,13,14,15) |
Clé InChI |
QKTIVYNFAOATJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C)CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


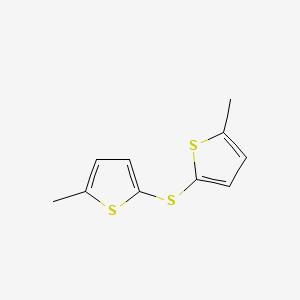
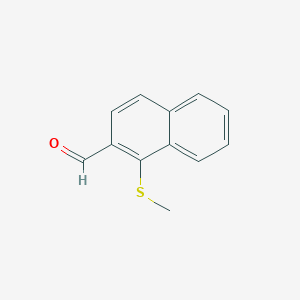
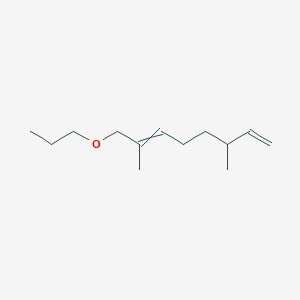
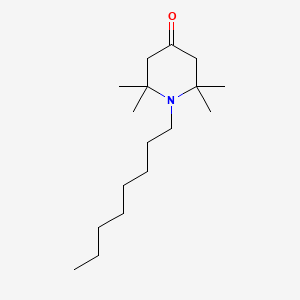
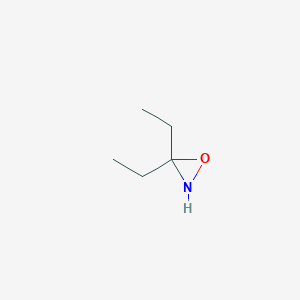


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

